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molecular formula C13H8ClNS B8763643 EINECS 276-662-1 CAS No. 72433-38-6

EINECS 276-662-1

Cat. No. B8763643
M. Wt: 245.73 g/mol
InChI Key: XQMIYDPLOZBCMD-UHFFFAOYSA-N
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Patent
US04264773

Procedure details

Method of preparing 2-chloro-thioxanthone which comprises reacting an alkali metal derivative of 4-chloro-thiophenol with 2-chloro-benzonitrile in an organic solvent to form 2-(4'-chloro-phenylthio)-benzonitrile, hydrolyzing said 2-(4'-chloro-phenylthio)-benzonitrile to form 2-(4'l -chloro-phenylthio)-benzoic acid and cyclising said 2-(4'-chloro-phenylthio)-benzoic acid by dehydration to produce 2-cloro-thioxanthone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.ClC1C=CC(S)=CC=1.ClC1C=CC=CC=1C#[N:29]>>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]([S:12][C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]#[N:29])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Two
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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